Cas no 16588-17-3 (Ethyl2-chloro-5-nitrobenzoate)

Ethyl 2-chloro-5-nitrobenzoate is a synthetic organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its molecular structure, featuring both chloro and nitro substituents on the aromatic ring, enhances reactivity in electrophilic and nucleophilic substitution reactions. The ester group contributes to its solubility in organic solvents, facilitating its use in multi-step synthetic processes. This compound is valued for its role in producing active pharmaceutical ingredients (APIs) and specialty chemicals, where precise functionalization is required. Its stability under standard storage conditions and well-documented reactivity profile make it a reliable choice for research and industrial applications.
Ethyl2-chloro-5-nitrobenzoate structure
Ethyl2-chloro-5-nitrobenzoate structure
Product Name:Ethyl2-chloro-5-nitrobenzoate
CAS No:16588-17-3
MF:C9H8ClNO4
MW:229.617121696472
MDL:MFCD00115803
CID:50460
PubChem ID:2774222
Update Time:2025-05-24

Ethyl2-chloro-5-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-chloro-5-nitrobenzoate
    • 2-Chlor-5-nitro-benzoesaeure-aethylester
    • 2-Chlor-5-nitroethylbenzoat
    • 2-chloro-5-nitro-benzoic acid ethyl ester
    • ethyl ester of 2-chloro-5-nitrobenzoic acid
    • 2-Chloro-5-nitrobenzoicacid ethyl ester
    • RARECHEM AL BI 0191
    • 2-Chloro-5-nitrobenzoicacidethylester
    • BENZOIC ACID, 2-CHLORO-5-NITRO-, ETHYL ESTER
    • MFCD00115803
    • DTXSID70378945
    • JXOMCDVAPASMML-UHFFFAOYSA-N
    • CS-0138964
    • SCHEMBL4420346
    • EN300-7394592
    • Z53833857
    • A810678
    • CHEMBL185627
    • FT-0625949
    • J-520730
    • BDBM50154610
    • ethyl 2-chloro-5-nitro-benzoate
    • 2-chloro-5-nitrobenzoic acid ethyl ester
    • AKOS003235911
    • 16588-17-3
    • AS-9184
    • Ethyl2-chloro-5-nitrobenzoate
    • STK401658
    • DB-015655
    • MDL: MFCD00115803
    • Inchi: 1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
    • InChI Key: JXOMCDVAPASMML-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(=O)OCC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 229.01400
  • Monoisotopic Mass: 229.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 72.1A^2

Experimental Properties

  • Color/Form: Pale yellow crystal powder
  • Density: 1.369
  • Boiling Point: 329.5 °C at 760 mmHg
  • Flash Point: 153.1 °C
  • Refractive Index: 1.558
  • PSA: 72.12000
  • LogP: 2.94810

Ethyl2-chloro-5-nitrobenzoate Security Information

  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

Ethyl2-chloro-5-nitrobenzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl2-chloro-5-nitrobenzoate Pricemore >>

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Ethyl2-chloro-5-nitrobenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:16588-17-3)Ethyl2-chloro-5-nitrobenzoate
Order Number:A810678
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):392.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:16588-17-3)2-氯-5-硝基苯甲酸乙酯
Order Number:LE5873184
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:46
Price ($):discuss personally
Email:18501500038@163.com

Ethyl2-chloro-5-nitrobenzoate Related Literature

  • 1. CXIV.—The influence of nitro-groups on the reactivity of substituents in the benzene nucleus. Part IV. The condensation of ethyl 3- and 5-nitro-2-chlorobenzoates with hydrazines
    James Kenner,Ernest Witham J. Chem. Soc. Trans. 1921 119 1053
  • 2. CLII.—Piperidine as a general reagent for the determination of the constitution of halogenonitro-compounds. The nitration of 4 : 4′-dihalogenodiphenylmethane and -s-diphenylethane
    Raymond James Wood Le Fèvre,Eustace Ebenezer Turner J. Chem. Soc. 1927 1113

Additional information on Ethyl2-chloro-5-nitrobenzoate

Ethyl 2-chloro-5-nitrobenzoate (CAS No. 16588-17-3): A Versatile Intermediate in Modern Chemical Biology and Pharmaceutical Research

Ethyl 2-chloro-5-nitrobenzoate, identified by its chemical abstracts service number CAS No. 16588-17-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This organonitrogen compound, characterized by its ethyl ester and nitro-substituted benzoic acid derivative, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry.

The molecular structure of Ethyl 2-chloro-5-nitrobenzoate consists of a benzoic acid core substituted with a chlorine atom at the 2-position and a nitro group at the 5-position, further functionalized with an ethyl ester group. This unique arrangement imparts distinct reactivity patterns, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-withdrawing and electron-donating groups facilitates diverse chemical transformations, including nucleophilic aromatic substitution, reduction, and coupling reactions.

In recent years, the compound has found utility in the development of novel therapeutic agents. For instance, researchers have leveraged its structural framework to design inhibitors targeting specific biological pathways. The nitro group, in particular, serves as a versatile handle for further functionalization, enabling the synthesis of derivatives with enhanced binding affinity and selectivity. Studies have demonstrated its role in generating potent ethyl 2-chloro-5-nitrobenzoate-based scaffolds that exhibit promising activity against inflammatory and infectious diseases.

One notable application lies in the field of anti-inflammatory drug discovery. The nitro group can be reduced to an amine, which can then be further modified to introduce pharmacophores known to modulate inflammatory responses. Recent publications highlight the use of this compound in synthesizing novel non-steroidal anti-inflammatory drug (NSAID) analogs, showcasing its potential in addressing chronic inflammatory conditions.

Furthermore, Ethyl 2-chloro-5-nitrobenzoate has been explored as a precursor in the synthesis of antimicrobial agents. The chlorine substituent at the 2-position allows for facile displacement reactions, enabling the introduction of various bioactive moieties. Researchers have utilized this property to develop novel antibiotics targeting resistant bacterial strains. The ethyl ester group also provides a site for hydrolysis or transesterification, offering additional synthetic flexibility.

The compound's relevance extends to agrochemical applications as well. In this context, it serves as a key intermediate in synthesizing herbicides and fungicides. Its structural features contribute to the development of compounds that exhibit selective toxicity against unwanted vegetation while minimizing harm to crops. This aligns with global efforts to enhance agricultural productivity sustainably.

From a synthetic chemistry perspective, Ethyl 2-chloro-5-nitrobenzoate exemplifies the importance of heterocyclic compounds in medicinal chemistry. Its reactivity profile allows for the construction of complex molecular architectures through multi-step synthetic routes. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups, further expanding its synthetic utility.

The compound's role in material science is also emerging as a promising area of research. Its ability to undergo various chemical modifications makes it suitable for developing advanced materials with tailored properties. For example, researchers have explored its incorporation into polymer matrices to enhance thermal stability or mechanical strength. These innovations underscore the broad applicability of Ethyl 2-chloro-5-nitrobenzoate beyond traditional pharmaceuticals.

In conclusion, Ethyl 2-chloro-5-nitrobenzoate (CAS No. 16588-17-3) stands out as a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity patterns make it an indispensable tool in synthetic chemistry and drug discovery. As research continues to uncover new applications, this compound is poised to play an even greater role in advancing scientific knowledge and developing innovative solutions to global challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16588-17-3)Ethyl2-chloro-5-nitrobenzoate
A810678
Purity:99%
Quantity:25g
Price ($):392.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:16588-17-3)2-氯-5-硝基苯甲酸乙酯
LE5873184
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email